Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate
Description
Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a phenoxyphenylmethyl substituent at the 4-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group. This scaffold is commonly employed in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, leveraging the piperazine ring’s versatility in modulating solubility, bioavailability, and target binding .
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-22(2,3)27-21(25)24-15-13-23(14-16-24)17-18-9-7-8-12-20(18)26-19-10-5-4-6-11-19/h4-12H,13-17H2,1-3H3 |
InChI Key |
WRPPWCNEMQMDGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-phenoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the phenoxyphenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Scaffold Variations
The compound shares structural similarities with other Boc-protected piperazine derivatives but differs in substituent patterns. Key analogs include:
Key Observations :
Functional Group Impact on Stability
- Degradation in Simulated Gastric Fluid: Compounds like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) undergo hydrolysis in acidic conditions due to labile oxazolidinone and triazole groups .
- Enhanced Stability: The tert-butyl ester group in the parent compound confers resistance to enzymatic and acidic degradation, as seen in intermediates like tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate .
Key Observations :
Target Engagement and Activity
- Antimicrobial Activity: The pyrimidine-containing analog tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate exhibits activity against S. aureus and P. aeruginosa via hydrogen-bonding and π-π interactions .
- Anti-Cancer Potential: Triazole derivatives like tert-butyl 4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate inhibit histone deacetylases (HDACs) in breast cancer cells .
- Enzyme Inhibition : Piperazine-urea hybrids (e.g., compound 37 in ) target soluble epoxide hydrolase (sEH) with improved pharmacokinetics due to carbonyl linkers.
Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl group in tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate enhances membrane permeability .
- Metabolic Stability: Boc protection generally reduces first-pass metabolism, as observed in intermediates like tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
